molecular formula C16H16N4O5 B1218761 Nifurquinazol CAS No. 5055-20-9

Nifurquinazol

Cat. No.: B1218761
CAS No.: 5055-20-9
M. Wt: 344.32 g/mol
InChI Key: AUEOHSUMWXAPBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Nifurquinazol involves several steps:

    Formation of Nitrile: The amide from 5-nitrofuroic acid is treated with phosphorus oxychloride to form the corresponding nitrile.

    Conversion to Iminoether: This intermediate nitrile is then converted to the iminoether using ethanolic hydrogen chloride.

    Condensation with Anthranilic Acid: The iminoether undergoes condensation with anthranilic acid in the presence of sodium methoxide, forming quinazolones through the formation of amidine and subsequent cyclization.

    Formation of Iminochloride: The amide function is converted to iminochloride using phosphorus oxychloride.

    Final Product Formation: The newly introduced halogen is displaced by diethanolamine, resulting in the formation of this compound.

Chemical Reactions Analysis

Nifurquinazol undergoes various chemical reactions:

Common reagents and conditions used in these reactions include phosphorus oxychloride, ethanolic hydrogen chloride, sodium methoxide, and diethanolamine. Major products formed from these reactions include the nitrile, iminoether, quinazolone, and finally, this compound .

Scientific Research Applications

Nifurquinazol has been studied for its broad-spectrum antibacterial activity

    Chemistry: Used as a model compound to study the synthesis and reactions of nitrofuran derivatives.

    Biology: Investigated for its antibacterial properties against various bacterial strains.

    Medicine: Explored for its potential use as an antibacterial agent, although it did not reach the market.

Mechanism of Action

Comparison with Similar Compounds

Nifurquinazol is unique among nitrofuran derivatives due to its specific quinazoline structure. Similar compounds include:

    Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.

    Furazolidone: A nitrofuran compound with antibacterial and antiprotozoal properties.

    Nitrofurazone: Used as a topical antibacterial agent.

This compound’s uniqueness lies in its quinazoline structure, which differentiates it from other nitrofuran derivatives .

Properties

IUPAC Name

2-[2-hydroxyethyl-[2-(5-nitrofuran-2-yl)quinazolin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c21-9-7-19(8-10-22)16-11-3-1-2-4-12(11)17-15(18-16)13-5-6-14(25-13)20(23)24/h1-6,21-22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEOHSUMWXAPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(O3)[N+](=O)[O-])N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198582
Record name Nifurquinazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5055-20-9
Record name Nifurquinazol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5055-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifurquinazol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIFURQUINAZOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifurquinazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFURQUINAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44E5RRL600
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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